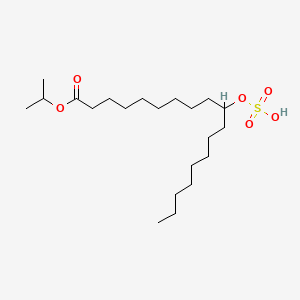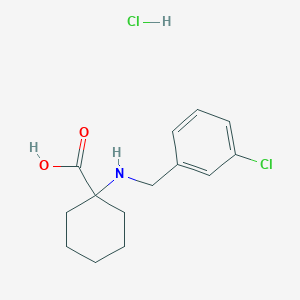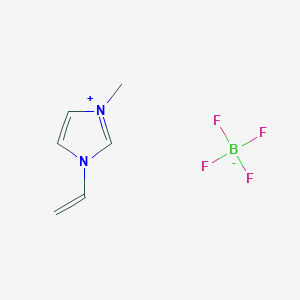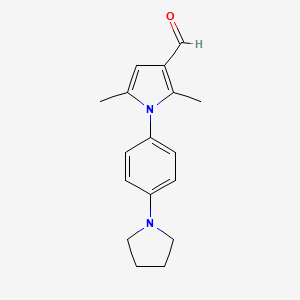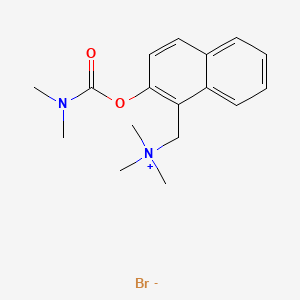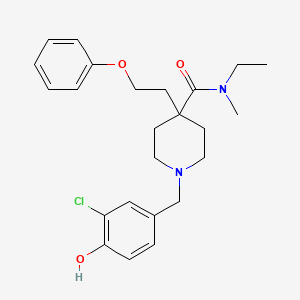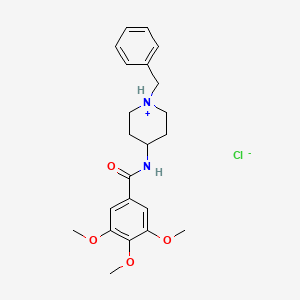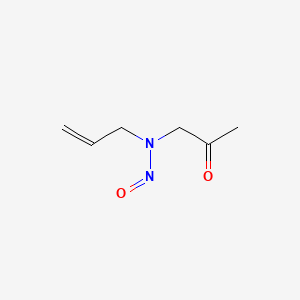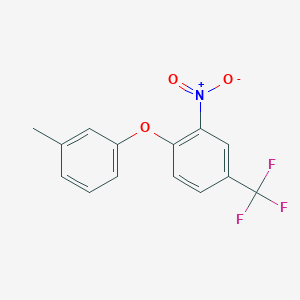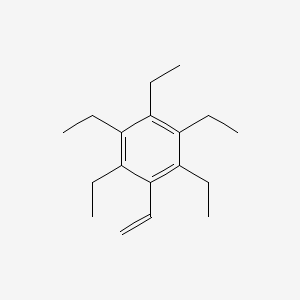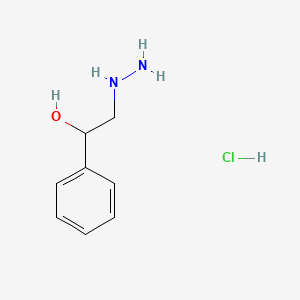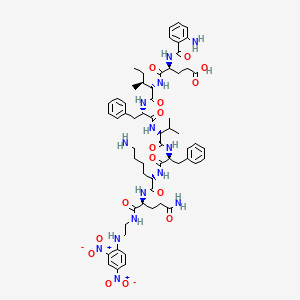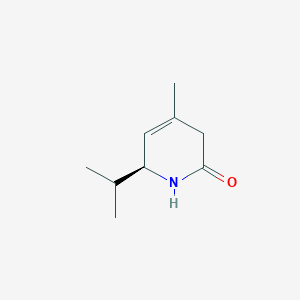
(2S)-4-methyl-2-propan-2-yl-2,5-dihydro-1H-pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-methyl-2-propan-2-yl-2,5-dihydro-1H-pyridin-6-one is a chemical compound with a unique structure that includes a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-methyl-2-propan-2-yl-2,5-dihydro-1H-pyridin-6-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-methyl-2-propan-2-yl-2,5-dihydro-1H-pyridin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as ethanol or dichloromethane. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.
Scientific Research Applications
(2S)-4-methyl-2-propan-2-yl-2,5-dihydro-1H-pyridin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism by which (2S)-4-methyl-2-propan-2-yl-2,5-dihydro-1H-pyridin-6-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridinone derivatives and related structures. Examples include:
Dimethyl sulfoxide: An organosulfur compound with similar solvent properties.
(2S)-7-hydroxyflavanone: A flavanone with comparable biological activity.
Uniqueness
What sets (2S)-4-methyl-2-propan-2-yl-2,5-dihydro-1H-pyridin-6-one apart is its specific structural features and the unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(2S)-4-methyl-2-propan-2-yl-2,5-dihydro-1H-pyridin-6-one |
InChI |
InChI=1S/C9H15NO/c1-6(2)8-4-7(3)5-9(11)10-8/h4,6,8H,5H2,1-3H3,(H,10,11)/t8-/m1/s1 |
InChI Key |
DVPJXIUIIAMUIB-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=C[C@@H](NC(=O)C1)C(C)C |
Canonical SMILES |
CC1=CC(NC(=O)C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


